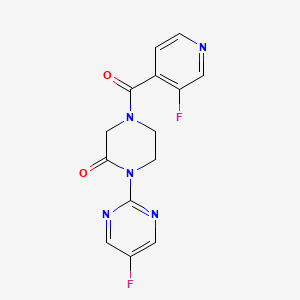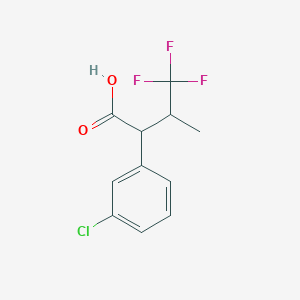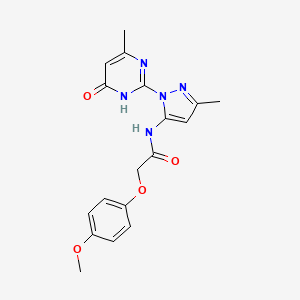
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide, also known as nitrofurazone, is a synthetic nitrofuran derivative that has been extensively used in the field of scientific research. Nitrofurazone is a broad-spectrum antibacterial and antiprotozoal agent that has been used to treat various infections. It is a yellow crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee involves the inhibition of bacterial enzymes that are essential for the synthesis of bacterial DNA. Nitrofurazone inhibits the activity of bacterial DNA polymerase and ribosomal RNA synthesis. This leads to the inhibition of bacterial growth and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. Nitrofurazone has also been shown to have antiprotozoal activity against various protozoan parasites. It has been shown to have an immunomodulatory effect by enhancing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrofurazone has several advantages for use in lab experiments. It is a broad-spectrum antibacterial and antiprotozoal agent that can be used to study the mechanism of action of antibiotics. Nitrofurazone is also relatively easy to synthesize and purify. However, there are also limitations to the use of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee in lab experiments. It has been shown to have cytotoxic effects on mammalian cells, which limits its use in cell culture studies. Nitrofurazone is also relatively unstable in solution and can degrade over time.
Zukünftige Richtungen
There are several future directions for the use of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee in scientific research. Nitrofurazone has been shown to have potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro. Nitrofurazone has also been shown to have potential as an antiviral agent. It has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. Nitrofurazone has also been investigated as a potential agent for the treatment of parasitic infections in humans. Further research is needed to fully explore the potential of N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamidee in these areas.
Synthesemethoden
Nitrofurazone is synthesized by the reaction of 3-amino-4-carbamoylthiophene with 5-nitro-2-furoic acid in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol at a temperature of around 60°C. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Nitrofurazone has been extensively used in scientific research for various purposes. It has been used as an antibacterial agent to study the mechanism of action of antibiotics. Nitrofurazone has also been used as a model compound to study the interaction of drugs with DNA. It has been used in the development of new drugs and drug delivery systems. Nitrofurazone has also been used in the treatment of various infections in animals.
Eigenschaften
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5S/c11-9(14)5-3-19-4-6(5)12-10(15)7-1-2-8(18-7)13(16)17/h1-4H,(H2,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTIXHHGEGQAJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CSC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylthiophen-3-yl)-5-nitrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)

![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)



![N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2393026.png)

![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)
